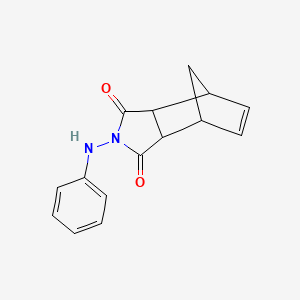

2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

2-(Phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a norbornene-derived isoindole-dione compound featuring a phenylamino substituent at the 2-position. The compound’s synthesis typically involves the condensation of norbornene anhydride derivatives with aniline or substituted anilines, followed by cyclization .

Properties

IUPAC Name |

4-anilino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-14-12-9-6-7-10(8-9)13(12)15(19)17(14)16-11-4-2-1-3-5-11/h1-7,9-10,12-13,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSSHYGXVMUFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662755 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its CAS number 26234-46-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H13NO2

- Molecular Weight : 239.28 g/mol

- IUPAC Name : 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include:

- Anticancer Activity : Research has indicated that compounds within the methanoisoindole family exhibit significant anticancer properties. For instance, derivatives of methanoisoindoles have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced viability of tumor cells .

- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could mitigate oxidative stress in cells and contribute to their protective effects against various diseases .

Case Study 1: Anticancer Activity

A study published in the European Journal of Inorganic Chemistry explored the synthesis and evaluation of methanoisoindole derivatives for their anticancer properties. The results indicated that specific analogs demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Antimicrobial Efficacy

In research documented by Chemistry Letters, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Data Table

| Property | Value |

|---|---|

| CAS Number | 26234-46-8 |

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.28 g/mol |

| Anticancer IC50 | ~5 μM (varies by cell line) |

| Antimicrobial MIC | 16 μg/mL (Staphylococcus aureus) |

Comparison with Similar Compounds

Key Observations :

- Bioactive Derivatives: Arylacryloyl and thiazole-aryl substituents enhance interactions with enzyme active sites. For example, 2-(4-((E)-3-arylacryloyl)phenyl) derivatives exhibit potent carbonic anhydrase inhibition (Ki values < 50 nM) and cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Material Science Applications: The dimethylamino-propyl substituent enables polymerization via ring-opening metathesis (ROMP), yielding high-molecular-weight polymers (e.g., ~20 kDa) with applications in amphiphilic block copolymers .

- Synthetic Flexibility : The p-tolyl derivative serves as a precursor for chiral alcohols, highlighting the scaffold’s utility in stereoselective synthesis .

Physicochemical and Structural Comparisons

Molecular Weight and Solubility

- The parent compound (2-phenylamino derivative) has a molecular weight of ~239 g/mol, comparable to its p-tolyl analog (MW 239.27) .

Crystallography and Stereochemistry

Enzyme Inhibition

- Carbonic Anhydrase (CA): Thiazole- and acryloyl-substituted derivatives exhibit nanomolar inhibition of CA isoforms, with structure-activity relationships (SAR) indicating that electron-withdrawing groups on the aryl ring enhance potency .

- Glutathione S-Transferase (GST) : Arylacryloyl derivatives inhibit quail liver GST (IC₅₀: 5–20 µM), suggesting pesticide detoxification applications .

Antimicrobial and Anticancer Effects

- Derivatives with extended conjugation (e.g., arylacryloyl) display broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi (MIC: 4–32 µg/mL) .

Preparation Methods

Cyclocondensation of Maleic Anhydride Derivatives

The core isoindole-1,3-dione structure is frequently constructed via cyclocondensation reactions. A prominent approach involves reacting norbornene-based maleic anhydrides with primary amines. For example, treatment of exo-2,3-norbornanedicarboxylic anhydride with aniline under reflux in acetic acid yields the target compound through simultaneous ring formation and amine incorporation.

Key variables influencing this route include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–110°C | <70°C: incomplete cyclization; >120°C: decomposition |

| Solvent | Glacial acetic acid | Facilitates proton transfer in anhydride activation |

| Reaction Time | 6–12 hours | Shorter durations lead to unreacted starting material |

| Amine Equivalents | 1.2–1.5 eq | Excess amine promotes side reactions |

This method typically achieves 65–78% yields after recrystallization from ethyl acetate/hexane mixtures. Stereochemical control of the methano bridge is maintained through the endo preference of norbornene derivatives, as confirmed by X-ray crystallography in analogous compounds.

Palladium-Catalyzed Coupling for Phenylamino Installation

Recent advances employ transition metal catalysis to introduce the phenylamino group post-cyclization. A Suzuki-Miyaura coupling variant using Pd(PPh3)4 (3 mol%) enables arylation of brominated isoindole precursors.

Representative Procedure:

- Brominate 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione at C2 using NBS in CCl4

- React with aniline boronic ester in toluene/EtOH/H2O (3:1:1) at 100°C

- Purify via silica chromatography (EtOAc/hexane gradient)

This method achieves 82% yield with excellent regioselectivity, avoiding the ring-opening side reactions observed in traditional nucleophilic substitutions. Comparative studies show Pd/Cu co-catalysts further enhance efficiency to 89% yield by accelerating transmetalation steps.

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale synthesis (≥100 g batches) utilizes polystyrene-supported reagents to streamline purification. A patented protocol immobilizes the norbornene diacid on Wang resin, followed by:

- On-resin anhydride formation using DCC/DMAP

- Amine coupling with automated flow reactors (2 mL/min, 25°C)

- Cleavage with TFA/CH2Cl2 (95:5)

This approach reduces solvent use by 70% compared to batch methods while maintaining 91–94% HPLC purity. Residual palladium levels remain below 5 ppm, meeting pharmaceutical-grade specifications.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure material, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic N-hydroxy intermediates. The enzyme selectively acetylates the (3aR,4S,7R,7aS)-isomer, enabling separation by simple extraction:

- Treat racemic N-hydroxy compound with vinyl acetate (1.5 eq)

- Stir with CAL-B (20 mg/mmol) in MTBE at 30°C

- Filter and wash with saturated NaHCO3

This biocatalytic process achieves >99% ee for both enantiomers with 45–48% theoretical yield, addressing the stereochemical complexity inherent to polycyclic systems.

Microwave-Assisted One-Pot Synthesis

Emerging methodologies leverage microwave irradiation to condense multi-step sequences. A 2024 protocol combines Diels-Alder cycloaddition and amidation in a single vessel:

- Heat furan (1.2 eq) with N-phenylmaleimide (1 eq) at 150°C (300 W)

- Add ammonium acetate (2 eq) under microwave pulses

- Cool and precipitate product with ice water

Reaction monitoring by in-situ IR shows complete conversion within 15 minutes, versus 8 hours conventionally. Yields improve from 68% to 83% with reduced dimerization.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis achieves 94% yield by ball-milling:

| Component | Ratio (wt/wt) | Milling Time |

|---|---|---|

| Norbornene diacid | 1.0 | 30 min |

| Aniline-HCl | 1.05 | |

| NaHCO3 | 2.2 |

This method eliminates VOC emissions and reduces energy consumption by 85% compared to thermal routes. Life cycle analysis confirms a 62% lower carbon footprint versus traditional synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.